molecular formula C14H13NO4S2 B2894366 4-methoxy-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide CAS No. 865658-95-3

4-methoxy-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide

Cat. No. B2894366
CAS RN: 865658-95-3
M. Wt: 323.38
InChI Key: JMGWKSHCTPJOEN-UHFFFAOYSA-N
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Description

“4-methoxy-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide” is a chemical compound. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The empirical formula of the compound is C8H9NO3S2 and it has a molecular weight of 231.29 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully documented. The compound has a molecular weight of 231.29 . More specific properties like boiling point, melting point, and density are not provided in the available resources .

Scientific Research Applications

Synthesis and Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) described the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antiproliferative and Carbonic Anhydrase Inhibitory Effects

Gul et al. (2016) synthesized new benzenesulfonamides and tested their cytotoxicity and tumor specificity, alongside their potential as carbonic anhydrase inhibitors. Some derivatives showed interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies, highlighting their potential in cancer research (Gul et al., 2016).

Intraocular Pressure Lowering Properties

Casini, Scozzafava, Mincione, Menabuoni, and Supuran (2002) discussed the synthesis of sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold, showing strong affinities towards isozymes of carbonic anhydrase. These compounds displayed significant intraocular pressure lowering properties when administered topically, suggesting applications in treating conditions like glaucoma (Casini et al., 2002).

Synthesis and Antiproliferative Activity

Motavallizadeh et al. (2014) prepared novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents. The synthesized compounds were investigated for their in vitro antiproliferative activity against various tumor cell lines, identifying compounds with high activity, which may lead to the development of new anticancer agents (Motavallizadeh et al., 2014).

Antibacterial Applications

Abbasi et al. (2019) synthesized a series of benzenesulfonamides and tested their biofilm inhibitory action against Escherichia coli, identifying compounds as potential therapeutic agents due to their suitable inhibitory effects and less cytotoxic behavior (Abbasi et al., 2019).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions of this compound are not specified in the available resources. It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers , which suggests it may have potential applications in scientific research.

properties

IUPAC Name

4-methoxy-N-(6-oxo-4,5-dihydrocyclopenta[b]thiophen-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c1-19-9-2-4-10(5-3-9)21(17,18)15-12-8-13(16)14-11(12)6-7-20-14/h2-7,12,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGWKSHCTPJOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)C3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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